molecular formula C10H15N3O4 B2388941 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate CAS No. 1040702-46-2

1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate

Cat. No. B2388941
CAS RN: 1040702-46-2
M. Wt: 241.247
InChI Key: JWUWLMPKIWTYMC-UHFFFAOYSA-N
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Description

1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate, also known as CDPI3, is a chemical compound that has been widely studied for its potential applications in scientific research. CDPI3 is a derivative of imidazole, which is a heterocyclic organic compound that contains a ring structure with two nitrogen atoms.

Mechanism of Action

1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate is believed to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased levels of acetylcholine can lead to various physiological effects, including improved cognitive function and muscle contraction.
Biochemical and Physiological Effects
1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has been shown to have various biochemical and physiological effects. It has been demonstrated to improve cognitive function in animal models, as well as enhance muscle contraction. Additionally, 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in scientific research. However, there are also some limitations to its use. 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has a relatively short half-life, meaning that it may not be effective for long-term experiments. Additionally, it may have different effects in different animal models or cell types, which could limit its generalizability.

Future Directions

There are several potential future directions for research on 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research could explore its effects on other neurotransmitters and enzymes, as well as its potential interactions with other compounds. Finally, there is a need for more research on the safety and toxicity of 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate, particularly in humans.

Synthesis Methods

The synthesis of 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves the reaction of 1,3-dimethylimidazolium iodide with potassium cyanate, followed by the addition of sodium hydroxide and carbon dioxide. This process results in the formation of 1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate, which can be purified using various methods such as recrystallization or chromatography.

Scientific Research Applications

1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.

properties

IUPAC Name

5-amino-2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-6-7(2)13(17)5-12(6)8(10(15)16)3-4-9(11)14/h5,8H,3-4H2,1-2H3,(H2,11,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUWLMPKIWTYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1C(CCC(=O)N)C(=O)O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Carbamoyl-1-carboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate

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